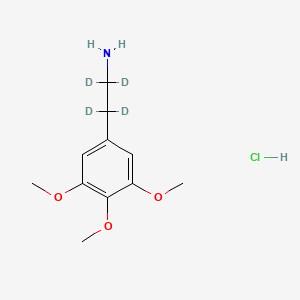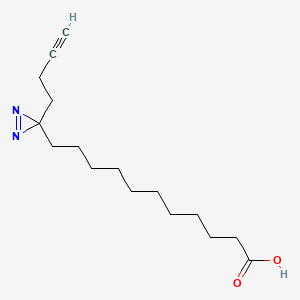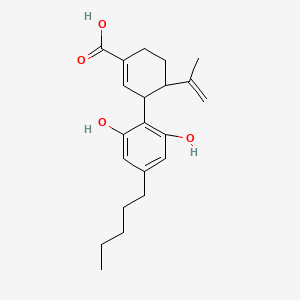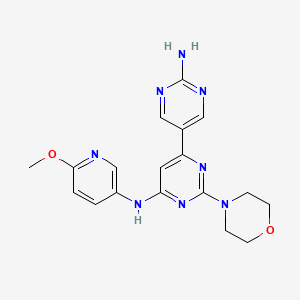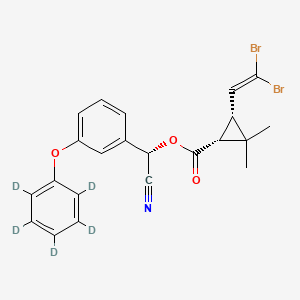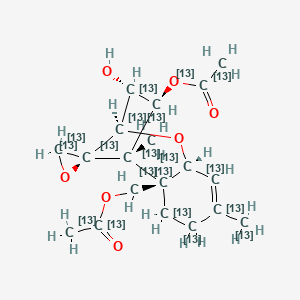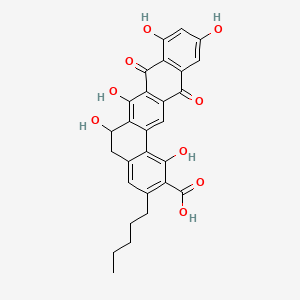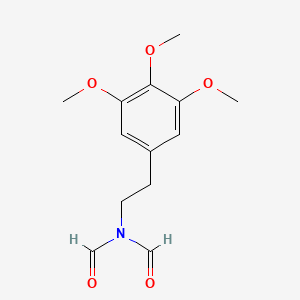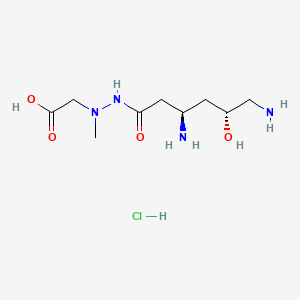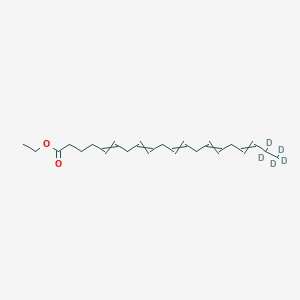
Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate is a deuterated derivative of eicosapentaenoic acid ethyl ester This compound is characterized by the substitution of hydrogen atoms with deuterium at specific positions, which enhances its stability and allows for detailed studies in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate typically involves the deuteration of eicosapentaenoic acid (EPA) ethyl ester. The process begins with the selective hydrogenation of EPA to introduce deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions of temperature and pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is critical, and it is often purified using techniques such as distillation and chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it back to its non-deuterated form or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield deuterated alcohols or acids, while reduction may produce deuterated alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate has numerous applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying metabolic pathways.
Biology: Helps in understanding the role of fatty acids in cellular processes and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and metabolic disorders.
Industry: Utilized in the development of deuterated drugs and as a standard in mass spectrometry.
Wirkmechanismus
The mechanism by which Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate exerts its effects involves its incorporation into biological membranes and metabolic pathways. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for prolonged activity. It targets pathways involved in inflammation and lipid metabolism, modulating the production of eicosanoids and other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Eicosapentaenoic acid ethyl ester: The non-deuterated form, widely studied for its health benefits.
Docosahexaenoic acid ethyl ester: Another omega-3 fatty acid with similar applications but different structural properties.
Arachidonic acid ethyl ester: An omega-6 fatty acid with distinct biological roles.
Uniqueness: Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate is unique due to its deuterium content, which provides enhanced stability and allows for detailed mechanistic studies. Its resistance to metabolic breakdown makes it a valuable tool in research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQPWTVBQMWLSZ-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
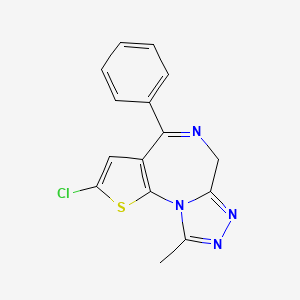
![4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B10854007.png)
